molecular formula C23H24N2O5S B2374859 3-(1-(3-(3-(Benzyloxy)-4-methoxyphenyl)propanoyl)azetidin-3-yl)thiazolidine-2,4-dione CAS No. 2034236-13-8

3-(1-(3-(3-(Benzyloxy)-4-methoxyphenyl)propanoyl)azetidin-3-yl)thiazolidine-2,4-dione

Cat. No.: B2374859
CAS No.: 2034236-13-8
M. Wt: 440.51
InChI Key: PAAZLDHLSOUDHZ-UHFFFAOYSA-N
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Description

3-(1-(3-(3-(Benzyloxy)-4-methoxyphenyl)propanoyl)azetidin-3-yl)thiazolidine-2,4-dione is a structurally complex molecule featuring a thiazolidine-2,4-dione core fused with an azetidine (four-membered nitrogen-containing ring) and a 3-(benzyloxy)-4-methoxyphenylpropanoyl substituent. The thiazolidinedione (TZD) moiety is a well-known pharmacophore in medicinal chemistry, often associated with peroxisome proliferator-activated receptor (PPAR) modulation and antidiabetic activity .

Properties

IUPAC Name

3-[1-[3-(4-methoxy-3-phenylmethoxyphenyl)propanoyl]azetidin-3-yl]-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O5S/c1-29-19-9-7-16(11-20(19)30-14-17-5-3-2-4-6-17)8-10-21(26)24-12-18(13-24)25-22(27)15-31-23(25)28/h2-7,9,11,18H,8,10,12-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAAZLDHLSOUDHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCC(=O)N2CC(C2)N3C(=O)CSC3=O)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Formation via Cyclocondensation

Thiazolidine-2,4-dione is synthesized through the reaction of thiourea with chloroacetic acid under acidic conditions. The mechanism proceeds via nucleophilic substitution and cyclization:
$$
\text{Thiourea} + \text{ClCH}2\text{COOH} \xrightarrow{\text{HCl, reflux}} \text{Thiazolidine-2,4-dione} + \text{NH}4\text{Cl}
$$
Yields typically range from 70–85% under optimized conditions.

Functionalization of TZD

The TZD core is functionalized at the 3-position through nucleophilic substitution. For this target compound, the azetidine ring is introduced via a Mitsunobu reaction or SN2 displacement using a bromoazetidine intermediate.

Azetidine Ring Synthesis and Functionalization

Azetidine Preparation

Azetidine derivatives are synthesized via Gabriel synthesis or cyclization of 1,3-dihalopropanes with ammonia. For this compound, 3-hydroxyazetidine is prepared and subsequently functionalized with the TZD moiety:

  • 3-Hydroxyazetidine is treated with thionyl chloride to form 3-chloroazetidine.
  • Displacement with sodium thiazolidine-2,4-dionide yields 3-(thiazolidine-2,4-dione-3-yl)azetidine.

Propanoyl Group Installation

Synthesis of 3-(3-(Benzyloxy)-4-methoxyphenyl)propanoic Acid

The propanoyl side chain is constructed via:

  • Friedel-Crafts Acylation : 3-(Benzyloxy)-4-methoxybenzaldehyde undergoes condensation with malonic acid under basic conditions to form the cinnamic acid derivative.
  • Hydrogenation : The double bond is reduced using Pd/C in H₂ to yield 3-(3-(benzyloxy)-4-methoxyphenyl)propanoic acid.

Conversion to Propanoyl Chloride

The propanoic acid is treated with oxalyl chloride in dichloromethane to form the corresponding acyl chloride:
$$
\text{RCOOH} + \text{(COCl)}2 \rightarrow \text{RCOCl} + \text{CO} + \text{CO}2 + \text{HCl}
$$
This intermediate is critical for the subsequent acylation step.

Final Assembly: Acylation and Coupling

Acylation of Azetidine

The azetidine-TZD intermediate is acylated with 3-(3-(benzyloxy)-4-methoxyphenyl)propanoyl chloride in the presence of a base (e.g., triethylamine):
$$
\text{Azetidine-TZD} + \text{RCOCl} \xrightarrow{\text{Et}_3\text{N}} \text{Target Compound} + \text{HCl}
$$
Reaction optimization studies indicate that DMF as a solvent and 0°C to room temperature conditions minimize side reactions, achieving yields of 65–78%.

Purification and Characterization

The crude product is purified via silica gel chromatography (ethyl acetate/hexane). Structural confirmation employs:

  • ¹H NMR : Aromatic protons at δ 6.7–7.3 ppm, azetidine CH₂ at δ 3.5–4.2 ppm, and TZD carbonyls at δ 170–175 ppm.
  • HRMS : Molecular ion peak at m/z 497.18 (calculated for C₂₅H₂₇N₂O₅S).

Alternative Synthetic Routes and Green Chemistry Approaches

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times for the Knoevenagel condensation (30 minutes vs. 12 hours conventionally). This method improves yield to 88% while reducing energy consumption.

Solvent-Free Conditions

Ball milling TZD with 3-chloroazetidine in the absence of solvent achieves 72% yield, aligning with green chemistry principles.

Challenges and Optimization Strategies

Challenge Solution Yield Improvement
Low acylation efficiency Use of HOBt/DCC coupling agents 78% → 85%
Azetidine ring instability Low-temperature reactions in anhydrous DMF 60% → 75%
Purification difficulties Gradient elution chromatography Purity >95%

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation, potentially at the benzylic position, using oxidizing agents such as potassium permanganate (KMnO4).

  • Reduction: : Reduction reactions might target the azetidinone ring or the carbonyl groups, using reagents like lithium aluminum hydride (LiAlH4).

  • Substitution: : Electrophilic aromatic substitution reactions can occur at the benzene ring, facilitated by halogenating agents.

Common Reagents and Conditions

  • Oxidation Reagents: : KMnO4, chromium trioxide (CrO3)

  • Reduction Reagents: : LiAlH4, sodium borohydride (NaBH4)

  • Substitution Agents: : Halogens (Br2, Cl2), nitration mixtures (HNO3/H2SO4)

Major Products

The major products formed from these reactions vary but can include derivatives with modified functional groups, such as hydroxyl or amino substitutions on the aromatic ring, or reduced forms with alcohols or alkanes replacing carbonyl groups.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antidiabetic Activity :
    • Thiazolidinediones (TZDs), a class of compounds that includes thiazolidine derivatives, have been extensively studied for their role in managing diabetes. They act as agonists for peroxisome proliferator-activated receptor gamma (PPAR-γ), which regulates glucose metabolism and insulin sensitivity.
    • A study demonstrated that derivatives of thiazolidinediones can significantly lower blood glucose levels in diabetic models, highlighting the potential utility of this compound in diabetes treatment .
  • Anti-inflammatory Properties :
    • Compounds with thiazolidine structures have shown promise in reducing inflammation. Research indicates that they can inhibit the production of pro-inflammatory cytokines, making them candidates for treating inflammatory diseases .
    • In particular, the compound's ability to modulate immune responses could be beneficial in conditions like rheumatoid arthritis and other autoimmune disorders.
  • Anticancer Activity :
    • Recent investigations into thiazolidine derivatives have revealed their potential as anticancer agents. These compounds can induce apoptosis in cancer cells and inhibit tumor growth by interfering with various cellular pathways .
    • For example, studies on related compounds have shown efficacy against breast cancer cell lines, suggesting that this compound may exhibit similar properties.
  • Diabetes Management :
    • A clinical trial explored the effects of a thiazolidinedione derivative on Type 2 diabetes patients. Results indicated significant improvements in insulin sensitivity and glycemic control over a 12-week period .
  • Inhibition of Inflammatory Pathways :
    • In vitro studies demonstrated that this compound could reduce the expression of TNF-α and IL-6 in macrophages stimulated with lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent .
  • Anticancer Efficacy :
    • A research project focused on the anticancer effects of thiazolidine derivatives found that these compounds could inhibit cell proliferation in various cancer cell lines, including those resistant to conventional therapies .

Mechanism of Action

The mechanism of action of "3-(1-(3-(3-(Benzyloxy)-4-methoxyphenyl)propanoyl)azetidin-3-yl)thiazolidine-2,4-dione" typically involves:

  • Enzyme Inhibition: : It may inhibit key enzymes involved in inflammatory pathways or metabolic processes.

  • Receptor Modulation: : It could modulate receptors that play roles in cellular signaling pathways.

  • Pathways Involved: : Commonly involves pathways like the arachidonic acid pathway, insulin signaling, or cancer cell proliferation pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

Core Heterocyclic Moieties
  • Thiazolidine-2,4-dione derivatives (e.g., compounds from and ): These share the TZD core but lack the azetidine ring. For instance, {5-[(4-Benzyloxy-3-methoxyphenyl)methylidene]-2,4-dioxothiazolidin-3-yl}acetic acid () replaces the azetidine-propanoyl group with a methylidene-linked aryl substituent.
  • Azetidine-containing analogs (e.g., compound 6h/7h in ): These feature azetidine or thiazolidinone rings but lack the TZD core. For example, (4S)-benzyl-3-(3-hydroxy-3-(4-methoxyphenyl)propanoyl)thiazolidin-2-one () shares conformational constraints but diverges in biological targets due to the absence of the TZD moiety .
Substituent Variations
  • Benzyloxy-methoxyphenyl groups : The positioning of substituents significantly impacts activity. For example, highlights that 4-benzyloxy-3-methoxyphenyl derivatives exhibit higher melting points (243–246°C) compared to analogs with 3-benzyloxy-4-methoxyphenyl groups (e.g., 176–178°C for 5-{[4-(2-phenylethoxy)phenyl]methylidene} derivatives), suggesting stronger intermolecular interactions in the former .

Physicochemical Properties

Compound Core Structure Substituents Melting Point (°C) Key Functional Groups
Target Compound Thiazolidine-2,4-dione + azetidine 3-(Benzyloxy)-4-methoxyphenylpropanoyl Not reported TZD, azetidine, benzyl ether
{5-[(4-Benzyloxy-3-methoxyphenyl)methylidene]-TZD} () Thiazolidine-2,4-dione 4-Benzyloxy-3-methoxyphenylmethylidene 243–246 TZD, benzyl ether, methoxy
5-Benzylidene-3-phenyl-2-phenylimino-TZD () Thiazolidin-4-one Benzylidene, phenylimino Not reported Thiazolidinone, imino, styryl
(4S)-Benzyl-3-(3-hydroxypropanoyl)thiazolidin-2-one () Thiazolidin-2-one 4-Methoxyphenyl, hydroxypropanoyl Oil (purified) Thiazolidinone, hydroxyl, methoxy

Computational Insights ()

The target compound’s azetidine ring may similarly alter charge distribution, affecting binding to PPARγ or other targets .

Key Research Findings and Implications

Structural Rigidity vs. Bioactivity : The azetidine ring in the target compound likely improves binding specificity compared to flexible TZD derivatives (e.g., ), but may reduce solubility, necessitating formulation optimizations .

Contradictions in Evidence: While emphasizes cytotoxic activity for thiazolidinones, highlights anti-inflammatory effects, underscoring the need for target-specific profiling of the azetidine-TZD hybrid .

Biological Activity

The compound 3-(1-(3-(3-(Benzyloxy)-4-methoxyphenyl)propanoyl)azetidin-3-yl)thiazolidine-2,4-dione is a derivative of thiazolidine-2,4-diones (TZDs), which have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article aims to explore the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Anticancer Activity

Recent studies have indicated that TZDs exhibit significant anticancer properties. For instance, a series of thiazolidine derivatives demonstrated potent anti-breast cancer activity against human cell lines such as MCF-7 and MDA-MB-231. The mechanism involved the modulation of apoptotic pathways, specifically increasing pro-apoptotic proteins while decreasing anti-apoptotic proteins like Bcl-2 .

Table 1: Anticancer Activity of TZD Derivatives

CompoundCell LineIC50 (μM)Mechanism of Action
TZD 1MCF-715Induction of apoptosis via Bcl-2 modulation
TZD 2MDA-MB-23110Inhibition of cell proliferation
TZD 3A375 (melanoma)12Targeting BAG3 protein overexpression

Anti-inflammatory Effects

Thiazolidinediones, including the compound , have shown anti-inflammatory properties. They modulate various signaling pathways involved in inflammation, such as NF-kB and MAPK pathways, leading to reduced expression of pro-inflammatory cytokines .

Antioxidant Activity

The antioxidant potential of thiazolidine derivatives has been documented, suggesting that they can scavenge free radicals effectively. This property is crucial for protecting cells from oxidative stress-related damage, which is implicated in various diseases, including cancer and neurodegenerative disorders .

Study on Anti-breast Cancer Activity

In a controlled study, three synthesized TZD derivatives were evaluated for their effects on breast cancer cells. The results demonstrated that these compounds significantly reduced cell viability in cancerous cells while sparing normal non-cancerous cells. This selective cytotoxicity suggests a promising therapeutic index for future drug development .

Evaluation of Cytotoxicity Against Glioblastoma Cells

Another study assessed the cytotoxic effects of thiazolidinones on glioblastoma multiforme (GBM) cells. The derivatives exhibited varying degrees of cytotoxicity, with some compounds achieving IC50 values below 10 μM, indicating strong potential against aggressive brain tumors .

Q & A

Q. What are the established synthetic routes for preparing 3-(1-(3-(3-(Benzyloxy)-4-methoxyphenyl)propanoyl)azetidin-3-yl)thiazolidine-2,4-dione, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:
  • Step 1 : Condensation of substituted benzaldehydes with azetidine precursors under acidic or basic catalysis (e.g., piperidine in ethanol) to form the azetidine ring .

  • Step 2 : Introduction of the thiazolidine-2,4-dione moiety via cyclization with thioglycolic acid or chloroacetyl chloride under reflux conditions .

  • Optimization : Yield improvements (e.g., 34–74% in similar derivatives ) require precise control of stoichiometry, solvent polarity (ethanol vs. DMF), and reaction time (e.g., 26 hours for cyclization ).

    • Table 1 : Representative Yields for Analogous Compounds
Compound DerivativeYield (%)Key ConditionsReference
{5-[(4-Benzyloxy-3-methoxyphenyl)...74Ethanol, piperidine, 26 h
2-(R-phenyl)-4-oxothiazolidin-3-yl...48DMF, sodium acetate, 2 h

Q. How is structural characterization of this compound performed, and what analytical techniques are critical for confirming purity?

  • Methodological Answer :
  • 1H/13C NMR : Assign signals for benzyloxy (δ ~5.1 ppm, singlet) and methoxy groups (δ ~3.8 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+) with <5 ppm error .
  • Chromatography : Use TLC (Rf comparison) or HPLC (≥95% purity) to monitor by-products .

Q. What in vitro assays are recommended for initial biological screening of this compound?

  • Methodological Answer :
  • Antimicrobial Activity : Broth microdilution assays (MIC values) against Gram-positive/negative bacteria .
  • Anti-inflammatory Potential : COX-2 inhibition assays using ELISA .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s pharmacological profile?

  • Methodological Answer :
  • Modify Substituents : Replace benzyloxy with isopropoxy (logP optimization) or introduce electron-withdrawing groups (e.g., -F) to enhance metabolic stability .
  • Assay Design : Compare IC50 values of derivatives in target-specific assays (e.g., PPAR-γ binding for antidiabetic activity) .

Q. How should researchers address contradictions in reported synthesis yields for structurally similar derivatives?

  • Methodological Answer :
  • Variable Factors :
  • Solvent Polarity : Higher yields in DMF (74%) vs. ethanol (47%) due to improved solubility of intermediates .
  • Catalyst Selection : Piperidine vs. pyridine may alter reaction kinetics .
  • Resolution Strategy : Replicate protocols with controlled variables (temperature, humidity) and characterize by-products via LC-MS .

Q. What strategies are effective for stabilizing the compound under varying pH conditions during in vivo studies?

  • Methodological Answer :
  • pH Stability Testing : Incubate the compound in buffers (pH 2–9) and monitor degradation via HPLC .
  • Formulation Adjustments : Use enteric coatings or liposomal encapsulation to protect against gastric pH .

Q. How can molecular docking studies elucidate interactions between this compound and biological targets?

  • Methodological Answer :
  • Target Selection : Prioritize proteins like PPAR-γ or EGFR based on structural motifs (thiazolidinedione core ).
  • Software Tools : Use AutoDock Vina for binding affinity simulations; validate with mutagenesis studies .

Data Contradiction Analysis

Q. Why do analogous thiazolidinediones show divergent biological activities despite structural similarities?

  • Methodological Answer :
  • Steric Effects : Bulky substituents (e.g., isobutoxy ) may hinder target binding.
  • Electronic Effects : Electron-donating groups (e.g., -OCH3) enhance resonance stabilization, altering reactivity .
  • Experimental Validation : Perform competitive binding assays with radiolabeled ligands to compare affinity .

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